2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Overview
Description
2-(4-Methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxyphenyl group and a dibenzo[b,f][1,4]oxazepine core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps:
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Formation of the Dibenzo[b,f][1,4]oxazepine Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of o-aminophenol with a suitable dibenzoyl compound can form the oxazepine ring.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. This might involve the use of methoxybenzene and a suitable electrophile.
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Acetylation: : The final step involves the acetylation of the intermediate compound to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated reaction systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazepine ring, potentially converting it to a more saturated form.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), and sulfonation using sulfur trioxide (SO₃).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Saturated oxazepine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, compounds with the dibenzo[b,f][1,4]oxazepine core have shown potential as enzyme inhibitors and receptor modulators. This makes them interesting candidates for studying biological pathways and mechanisms.
Medicine
In medicine, derivatives of dibenzo[b,f][1,4]oxazepines have been investigated for their potential therapeutic effects, including anti-inflammatory, antipsychotic, and anticancer activities. The specific compound could be explored for similar applications.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide would depend on its specific biological target. Generally, compounds with this structure can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound, which lacks the methoxyphenyl and acetamide groups.
2-(4-Methoxyphenyl)-N-(dibenzo[b,f][1,4]oxazepin-2-yl)acetamide: A similar compound without the 11-oxo group.
N-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide: A compound lacking the methoxyphenyl group.
Uniqueness
The presence of both the methoxyphenyl and acetamide groups in 2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide imparts unique chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and biological activity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-27-16-9-6-14(7-10-16)12-21(25)23-15-8-11-19-17(13-15)22(26)24-18-4-2-3-5-20(18)28-19/h2-11,13H,12H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPHZVFMVMYBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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